molecular formula C9H7BrN2O2 B12089290 3-Bromo-7-methylimidazo[1,2-A]pyridine-6-carboxylic acid

3-Bromo-7-methylimidazo[1,2-A]pyridine-6-carboxylic acid

Cat. No.: B12089290
M. Wt: 255.07 g/mol
InChI Key: OUALEBVFAYBUDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-7-methylimidazo[1,2-A]pyridine-6-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. This compound is characterized by its fused bicyclic structure, which includes a bromine atom at the 3rd position, a methyl group at the 7th position, and a carboxylic acid group at the 6th position. Imidazo[1,2-A]pyridines are known for their wide range of applications in medicinal chemistry and material science due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7-methylimidazo[1,2-A]pyridine-6-carboxylic acid typically involves the functionalization of the imidazo[1,2-A]pyridine scaffold. One common method includes the bromination of 7-methylimidazo[1,2-A]pyridine-6-carboxylic acid using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, allowing for the production of large quantities of the compound with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7-methylimidazo[1,2-A]pyridine-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-Bromo-7-methylimidazo[1,2-A]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors involved in disease pathways. The bromine atom and carboxylic acid group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2,7-Dimethylimidazo[1,2-A]pyridine-3-carboxamide
  • 3-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid
  • 7-Methylimidazo[1,2-A]pyridine-6-carboxylic acid

Uniqueness

3-Bromo-7-methylimidazo[1,2-A]pyridine-6-carboxylic acid is unique due to the presence of both a bromine atom and a carboxylic acid group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.07 g/mol

IUPAC Name

3-bromo-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid

InChI

InChI=1S/C9H7BrN2O2/c1-5-2-8-11-3-7(10)12(8)4-6(5)9(13)14/h2-4H,1H3,(H,13,14)

InChI Key

OUALEBVFAYBUDV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC=C(N2C=C1C(=O)O)Br

Origin of Product

United States

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